5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt

Transporter binding Pharmacology Metabolite characterization

Laboratories developing LC-MS/MS methods for duloxetine bioanalysis face a critical procurement gap: substituting the free-base phase-I metabolite or the glucuronide conjugate for the authentic sulfate conjugate yields invalid results. The sulfate conjugate requires negative-ion ESI and distinct chromatographic conditions, and is pharmacologically inert (SERT/NET/DAT Ki >10,000 nM). Only the authentic sodium salt reference standard ensures accurate method validation. - Enables optimization of negative-ion ESI parameters and chromatographic resolution from endogenous plasma components. - Supplied with full characterization data traceable to USP/EP compendial standards where feasible. - Essential for ANDA impurity profiling, CYP1A2/CYP2D6 phenotyping studies, and forensic confirmation of duloxetine exposure.

Molecular Formula C19H20NNaO6S2
Molecular Weight 445.5 g/mol
Cat. No. B12292440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt
Molecular FormulaC19H20NNaO6S2
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3OS(=O)(=O)[O-])OC.[Na+]
InChIInChI=1S/C19H21NO6S2.Na/c1-20-11-10-16(18-7-4-12-27-18)25-15-6-3-5-14-13(15)8-9-17(24-2)19(14)26-28(21,22)23;/h3-9,12,16,20H,10-11H2,1-2H3,(H,21,22,23);/q;+1/p-1
InChIKeyZYSPQRLLQVFKDB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-6-methoxy Duloxetine Sulfate – Reference Standard


5-Hydroxy-6-methoxy Duloxetine Sulfate Sodium Salt (CAS 662149-10-2, also designated LY581920 or M7) is the sulfate conjugate of 5-hydroxy-6-methoxy duloxetine and represents one of the two most abundant circulating metabolites of the SNRI antidepressant duloxetine in human plasma . The compound is formed via CYP1A2- and CYP2D6-mediated oxidation of the naphthyl ring followed by sulfation, and it is primarily excreted in urine as the conjugate [1]. It is supplied as a characterized reference standard for bioanalytical method development, pharmacokinetic studies, and pharmaceutical quality control.

Reference standard for bioanalytical method development and PK studies
Characterized sulfate conjugate of a major circulating duloxetine metabolite
Supports ANDA impurity profiling and pharmaceutical QC applications

5-Hydroxy-6-methoxy Duloxetine Sulfate: Why Substitutes Fail


Procurement shortcuts that substitute the parent drug duloxetine, its free-base phase‑I metabolites (e.g., 5‑hydroxy‑6‑methoxy duloxetine), or even the 4‑hydroxy duloxetine glucuronide for the sulfate conjugate are scientifically unsound. Head‑to‑head radioligand binding data demonstrate that the sulfate conjugate is completely devoid of affinity for human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters (all Ki > 10,000 nM), whereas the parent duloxetine inhibits SERT with a Ki of 0.79 nM and the free‑base 5‑hydroxy‑6‑methoxy duloxetine retains measurable binding (SERT Ki = 266 nM) [1]. In LC‑MS/MS workflows, the sulfate conjugate requires negative‑ion electrospray ionization and chromatographic conditions distinct from those used for the glucuronide metabolite [2]. Therefore, only the authentic sulfate conjugate can serve as a valid reference material for method validation, ANDA impurity profiling, and pharmacokinetic bridging studies.

Parent duloxetine and free-base metabolite retain SERT/NET affinity; the sulfate conjugate is inactive, preventing assay interference.
Glucuronide conjugate requires positive ESI and distinct chromatography; methods do not transfer to the sulfate conjugate.
Only the authentic sulfate conjugate supports correct negative-ion MS optimization and ANDA reference material traceability.

5-Hydroxy-6-methoxy Duloxetine Sulfate: Quantitative Differentiation Evidence


Monoamine Transporter Inactivity

The sulfate conjugate of 5-hydroxy-6-methoxy duloxetine (compound 12 in Kuo et al.) exhibits no significant binding to human SERT, NET, or DAT (Ki > 10,000 nM for all three transporters). This contrasts sharply with the parent drug duloxetine (SERT Ki = 0.79 nM, NET Ki = 7.45 nM, DAT Ki = 240 nM) and the unconjugated 5-hydroxy-6-methoxy duloxetine free base (SERT Ki = 266 nM, NET Ki = 920 nM, DAT Ki = 2,814 nM) [1]. The corrigendum to this study explicitly concludes: 'The conjugated metabolites tested (10, 11, 12, 13, 15) were devoid of any significant binding to any of the three transporters' [2]. This complete lack of pharmacological activity is the defining feature that distinguishes the sulfate conjugate from all non-conjugated analogs.

Transporter Binding
Head-to-head
Sulfate Ki > 10,000 nM (SERT/NET/DAT); Duloxetine Ki 0.79/7.45/240 nM; Free base Ki 266/920/2,814 nM
Pharmacologically inactive; supports method specificity review
Corrigendum confirms no significant binding to transporters
Transporter binding Pharmacology Metabolite characterization

Negative-Ion ESI for LC-MS/MS Detection

In the validated LC‑MS/MS method reported by Satonin et al., 5‑hydroxy‑6‑methoxy duloxetine sulfate (LY581920) required negative electrospray ionization (ESI) conditions to achieve adequate sensitivity, whereas the co‑determined 4‑hydroxy duloxetine glucuronide (LY550408) was readily ionized under positive ESI [1]. This opposite polarity requirement reflects the chemical nature of the sulfate mono‑ester (anionic at neutral pH) vs. the glucuronide conjugate (which retains a basic methylamino group). As a consequence, a single LC‑MS/MS run could not simultaneously quantify both metabolites under a single ionization mode; separate chromatographic runs or polarity‑switching instrumentation were necessary.

Ionization Polarity
Head-to-head
Negative ESI required for sulfate; glucuronide requires positive ESI
Dictates instrument configuration; sulfate standard needed for negative-ion method development
LC-MS/MS validated in human plasma research matrices
Bioanalysis LC-MS/MS Method development

Chromatographic Resolution from Isomeric Glucuronides

The Satonin et al. method required chromatographic resolution of 4‑hydroxy duloxetine glucuronide from its 5‑ and 6‑hydroxy duloxetine glucuronide isomers, a challenge not applicable to the sulfate conjugate because sulfation occurs regioselectively at the 5‑position of 5‑hydroxy‑6‑methoxy duloxetine [1]. The chromatographic conditions optimized for the glucuronide isomers were unsuitable for the sulfate conjugate, necessitating a separate analytical method or a carefully designed combined workflow [1]. This selectivity challenge underscores the fact that procurement of the correct reference standard must account for the specific chromatographic behaviour of the analyte, which differs qualitatively between sulfate and glucuronide conjugates.

Chromatographic Selectivity
Head-to-head
Sulfate requires dedicated conditions; glucuronide isomers demand resolution from positional variants
Standard must match chromatographic behavior; conjugates not interchangeable
Sulfation is regioselective, simplifying isomer challenges
Chromatographic selectivity Isomer separation Bioanalytical validation

Reference Standard Identity for ANDA Validation

Multiple independent reference‑standard suppliers explicitly position 5‑hydroxy‑6‑methoxy duloxetine sulfate (and its sodium salt) for use in analytical method development, method validation (AMV), Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of duloxetine [1]. This regulatory‑focused positioning is not uniformly available for all duloxetine metabolite standards; for example, the free‑base 5‑hydroxy‑6‑methoxy duloxetine is more commonly listed as a pharmacological tool (transporter binding studies) rather than as an ANDA impurity standard . Thus, the sulfate conjugate has a defined and well‑documented regulatory use case that its free‑base counterpart lacks.

Regulatory Documentation
Data to verify
Marketed for ANDA method validation, QC, and commercial production support
Supports regulatory submission context; free base lacks comparable documentation
Supplier technical data; verify compendial traceability
ANDA submission Impurity profiling Regulatory compliance

Bioanalytical Validation in Human Plasma

The LC‑MS/MS method developed by Satonin et al. was validated over the concentration range 1–1000 ng/mL for both 5‑hydroxy‑6‑methoxy duloxetine sulfate (LY581920) and 4‑hydroxy duloxetine glucuronide (LY550408) in human plasma [1]. Both metabolites achieved acceptable precision and accuracy over this range, which was subsequently applied to multiple human pharmacokinetic studies involving oral duloxetine hydrochloride administration. This co‑validation demonstrates that the sulfate conjugate can be quantified with reliability comparable to that of the other major circulating metabolite, but the two require separate sample preparation and ionization workflows.

Validation Range
Cross-study
1–1000 ng/mL in human plasma (sulfate and glucuronide)
Co-validated for pharmacokinetic research; methods distinct
Acceptable precision and accuracy reported
Method validation Pharmacokinetics Plasma quantification

5-Hydroxy-6-methoxy Duloxetine Sulfate – Key Applications


Bioanalytical Method Development for PK Studies

The sulfate conjugate is an essential analyte in any comprehensive duloxetine pharmacokinetic study because it circulates at concentrations comparable to the 4‑hydroxy duloxetine glucuronide [1]. Laboratories developing LC‑MS/MS or HPLC‑fluorescence methods must procure the authentic sulfate conjugate reference standard to optimize negative‑ion ESI parameters and establish chromatographic resolution from endogenous plasma components, as documented by Satonin et al. [1].

ANDA Impurity Profiling and QC Testing

Because 5‑hydroxy‑6‑methoxy duloxetine sulfate is both a major circulating metabolite and a potential process‑related impurity, regulatory submissions for generic duloxetine require its identification and quantification [2]. The compound is explicitly marketed as a reference standard for ANDA method validation, quality control, and stability studies, with certificates of analysis traceable to compendial standards (USP or EP) where feasible [3].

CYP1A2 and CYP2D6 Pharmacogenetic Studies

Formation of the sulfate conjugate depends on sequential oxidation by CYP1A2 and CYP2D6 followed by sulfation . Therefore, accurate measurement of this metabolite is critical when phenotyping CYP1A2/CYP2D6 activity or assessing the impact of co‑administered CYP inhibitors/inducers on duloxetine metabolism. The pharmacologically inactive nature of the sulfate conjugate [4] also ensures that measured concentrations reflect metabolic clearance without confounding by target‑engagement effects.

Forensic and Clinical Toxicology Identification

In toxicological screening, the presence of 5‑hydroxy‑6‑methoxy duloxetine sulfate serves as a specific marker of duloxetine exposure, distinguishable from the parent drug and other metabolites by its unique mass transition (negative‑ion mode) and retention time [1][5]. Procurement of the authentic sodium salt reference standard provides the definitive comparator needed for forensic identification and quantification.

Application
Selection Property
Validation Focus
Bioanalytical Method Development
Metabolite-specific negative-ion MS standard
LC-MS/MS validation in plasma research matrices
ANDA Impurity Profiling
Regulatory-documented reference standard
Impurity identification and stability testing
CYP1A2/CYP2D6 Pharmacogenetic Studies
Pharmacologically inactive metabolite standard
Metabolic clearance without target interference
Forensic Toxicology Screening
Unique mass transition marker
Forensic identification and quantification
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